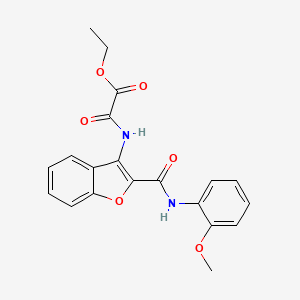

Ethyl 2-benzyl-1,3-thiazole-4-carboxylate

Vue d'ensemble

Description

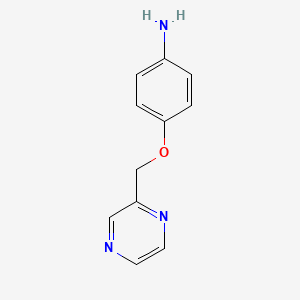

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Ethyl 2-benzyl-1,3-thiazole-4-carboxylate is a derivative of thiazole.

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of 2-aminothiazoles as a starting material . The compounds are synthesized and characterized by FTIR and NMR . The synthesis process involves the use of ethyl 2-aminothiazole-4-carboxylate and aldehydes or ketones .

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are complex and can lead to a wide range of products . The reactions are influenced by the substituents on the thiazole ring . The compounds show good minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents .

Applications De Recherche Scientifique

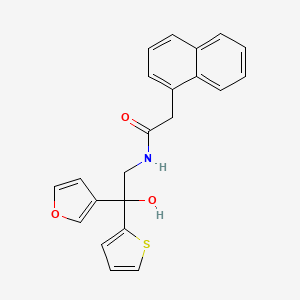

Antioxidant Activity

Thiazole derivatives, such as Ethyl 2-benzyl-1,3-thiazole-4-carboxylate, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . For instance, a series of novel 4-Benzyl-1,3-thiazole derivatives was synthesized and screened for anti-inflammatory activity .

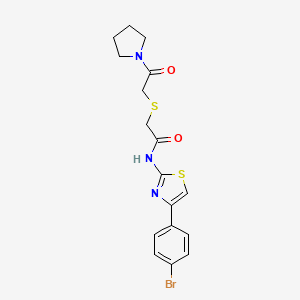

Antimicrobial and Antifungal Activity

Thiazole derivatives have been found to have antimicrobial and antifungal activities . These compounds can inhibit the growth of or destroy microorganisms, making them potentially useful in treating infections.

Antiviral Activity

Thiazole compounds have also been found to exhibit antiviral activity . This means they can inhibit the development of viruses, which could make them valuable in the treatment of various viral diseases.

Neuroprotective Activity

Thiazole derivatives have been reported to have neuroprotective effects . Neuroprotective drugs are those that can protect neurons from injury or degeneration, and are therefore of potential interest in the treatment of neurodegenerative diseases.

Antitumor and Cytotoxic Activity

Thiazole compounds have been found to have antitumor and cytotoxic activities . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .

Safety and Hazards

Ethyl 2-amino-1,3-thiazole-4-carboxylate hydrobromide, a related compound, has been classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation, and may cause respiratory irritation . Similar safety measures may apply to Ethyl 2-benzyl-1,3-thiazole-4-carboxylate.

Orientations Futures

The future directions for research on thiazole derivatives like Ethyl 2-benzyl-1,3-thiazole-4-carboxylate could involve further exploration of their biological activities and potential applications in medicine. More studies are needed to fully understand their mechanisms of action and to optimize their synthesis processes .

Propriétés

IUPAC Name |

ethyl 2-benzyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-9-17-12(14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRIITISXFXAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-benzyl-1,3-thiazole-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2652346.png)

![(3-Fluoropyridin-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2652348.png)

![methyl 5-(((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2652350.png)

![2-(2,4-dichlorophenoxy)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2652351.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2652357.png)

![2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide](/img/structure/B2652359.png)

![4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652362.png)

![6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2652363.png)